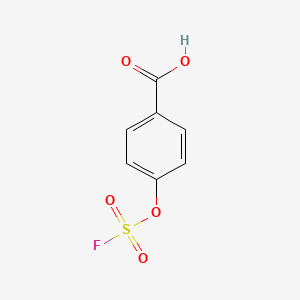

4-Fluorosulfonyloxybenzoic acid

Description

Historical Context and Evolution of Fluorinated Aromatic Carboxylic Acids in Organic Synthesis

The journey of fluorinated aromatic carboxylic acids in organic synthesis is a rich narrative of scientific discovery. The introduction of fluorine atoms into organic molecules has long been recognized as a powerful strategy to modulate their chemical and physical properties. nih.gov Early methods for synthesizing fluoroaromatic compounds, such as the Schiemann reaction discovered in 1927, laid the groundwork for accessing these valuable building blocks. figshare.com This reaction, involving the thermal decomposition of diazonium fluoroborates, became a cornerstone for producing a variety of fluorinated aromatic compounds. figshare.com

Another pivotal development was the Halex process, a nucleophilic aromatic substitution reaction where a chloro or nitro group is displaced by fluoride (B91410), typically using potassium fluoride. figshare.com These foundational methods paved the way for the synthesis of a diverse array of fluorinated aromatic carboxylic acids, which have since found applications as precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The evolution of this field has been marked by a continuous quest for more efficient, selective, and environmentally benign synthetic methodologies. nih.gov The development of transition-metal-catalyzed reactions, for instance, has provided milder and more versatile routes to these compounds. mdpi.com The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have made fluorinated aromatic carboxylic acids indispensable tools in medicinal chemistry and materials science.

Parallel to the advancements in fluorine chemistry, the chemistry of sulfonyl fluorides has also undergone a significant evolution. Initially explored in the early 20th century, sulfonyl fluorides were noted for their distinct balance of stability and reactivity. researchgate.net However, it was the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, that truly revitalized interest in this functional group. researchgate.netsim2.be SuFEx chemistry provides a highly reliable and modular approach for connecting molecules, with sulfonyl fluorides serving as key electrophilic partners. sim2.beacs.org This has opened up new frontiers in drug discovery, chemical biology, and polymer science. acs.orgresearchgate.net The development of novel methods for synthesizing sulfonyl fluorides from a variety of precursors, including aryl halides, arynes, and diazonium salts, has further expanded their accessibility and utility. mdpi.com

Rationale for Investigating 4-Fluorosulfonyloxybenzoic Acid: Scientific and Technological Imperatives

The scientific and technological imperatives for investigating this compound are rooted in its unique bifunctional nature. The presence of both a carboxylic acid and a fluorosulfonyloxy group on the same aromatic ring offers a versatile platform for a range of chemical transformations and applications.

The fluorosulfonyloxy group is a key component in SuFEx click chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules. acs.org This group can react selectively with nucleophiles, such as amines and phenols, to form stable sulfonate or sulfate (B86663) linkages. sim2.be This reactivity makes this compound a potential building block for the construction of novel polymers, dendrimers, and complex organic architectures. The stability of the S-F bond, coupled with its selective reactivity under specific conditions, is a highly desirable feature in materials science and bioconjugation. researchgate.net

Simultaneously, the carboxylic acid group provides a handle for a variety of chemical modifications. It can be converted into esters, amides, or other functional groups, allowing for the attachment of different molecular entities. This orthogonality of reactivity between the two functional groups is a significant advantage, enabling the stepwise and controlled synthesis of multifunctional molecules. For instance, the carboxylic acid could be used to anchor the molecule to a solid support or a biological target, while the fluorosulfonyloxy group remains available for subsequent SuFEx reactions.

From a technological standpoint, the incorporation of the fluorosulfonyloxy group can impart unique properties to materials. Poly(aryl sulfate)s, synthesized via SuFEx polymerization, have shown promising mechanical properties, positioning them as potential alternatives to traditional polycarbonates. sim2.be The investigation of this compound as a monomer in such polymerizations could lead to the development of new materials with tailored properties. Furthermore, the use of sulfonyl fluorides as covalent probes for studying biological systems is a rapidly growing field. nih.govrsc.org The ability of the fluorosulfonyloxy group to form stable covalent bonds with specific amino acid residues in proteins makes this compound a potential tool for chemical biology and drug discovery. acs.org

Overview of Key Research Domains Pertaining to this compound

The unique structural attributes of this compound position it at the intersection of several key research domains:

Click Chemistry and Polymer Science: As a bifunctional monomer, this compound is a prime candidate for the synthesis of novel polymers through SuFEx click chemistry. sim2.be Research in this area would focus on its polymerization with various co-monomers to create new poly(aryl sulfate)s with potentially enhanced thermal stability, mechanical strength, and chemical resistance. The ability to precisely control the polymer architecture through the modular nature of click chemistry is a significant advantage. sim2.be

Covalent Inhibitors and Chemical Biology: The fluorosulfonyloxy group is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues in proteins, such as tyrosine, lysine (B10760008), and histidine. acs.org This makes this compound a valuable scaffold for the design of covalent inhibitors and chemical probes to study protein function. nih.govrsc.org The carboxylic acid moiety can be functionalized to introduce specific targeting elements that direct the molecule to a particular protein of interest.

Organic Synthesis and Medicinal Chemistry: In organic synthesis, this compound can serve as a versatile building block. The orthogonal reactivity of its two functional groups allows for the synthesis of complex molecules with diverse functionalities. sim2.be In medicinal chemistry, this compound could be used as a starting material for the synthesis of novel drug candidates. The fluorosulfonyloxy group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Materials Science: The incorporation of this compound into materials can lead to the development of new functional surfaces and smart materials. For example, it could be used to modify the surface of a material to alter its hydrophobicity, reactivity, or biocompatibility. The potential for creating materials that can respond to specific stimuli through the cleavage or formation of bonds involving the fluorosulfonyloxy group is another exciting area of research.

While specific research on this compound is still emerging, the foundational knowledge from the broader fields of fluorination and sulfonyl fluoride chemistry provides a strong basis for its exploration in these exciting research domains.

Below are data tables for this compound and its isomer, 4-(Fluorosulfonyl)benzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 220.2 g/mol | mdpi.com |

Table 2: Physicochemical Properties of 4-(Fluorosulfonyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C7H5FO4S | |

| Molecular Weight | 204.18 g/mol | |

| IUPAC Name | 4-fluorosulfonylbenzoic acid | |

| CAS Number | 455-26-5 | |

| Synonyms | 4-FSB acid, p-(Fluorosulfonyl)benzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

4-fluorosulfonyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSFPFHNFBAGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 4 Fluorosulfonyloxybenzoic Acid and Its Advanced Precursors

Established Synthetic Routes to 4-Fluorosulfonyloxybenzoic Acid

The primary and most well-established method for synthesizing this compound involves the reaction of a readily available aromatic building block, 4-hydroxybenzoic acid, with a fluorosulfonating agent. This transformation is a cornerstone of its production and relies on fundamental reactions in organic chemistry.

Multi-step Reaction Pathways from Aromatic Building Blocks

The synthesis of this compound is conceptually a multi-step process, even when performed in a single pot. The key precursor for this synthesis is 4-hydroxybenzoic acid, an aromatic compound possessing both a hydroxyl and a carboxylic acid functional group. The synthesis of 4-hydroxybenzoic acid itself can be achieved through various methods, including the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide under high temperature and pressure. nih.gov

The direct conversion of 4-hydroxybenzoic acid to this compound involves the formation of a fluorosulfate (B1228806) ester from the phenolic hydroxyl group. This is typically achieved by reacting 4-hydroxybenzoic acid with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a suitable base. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the sulfur atom of sulfuryl fluoride.

A potential challenge in this synthesis is the presence of the carboxylic acid group, which is also acidic. To circumvent potential side reactions or the need for an excess of base, the synthesis can be modified. One common strategy involves the protection of the carboxylic acid group as an ester, for instance, a methyl or ethyl ester. This is followed by the fluorosulfonylation of the hydroxyl group and subsequent hydrolysis of the ester to yield the final product, this compound.

A representative multi-step pathway is outlined below:

Esterification of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester (e.g., methyl 4-hydroxybenzoate).

Fluorosulfonylation: The resulting ester is then treated with sulfuryl fluoride (SO₂F₂) and a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent to form the fluorosulfate ester (e.g., methyl 4-fluorosulfonyloxybenzoate).

Hydrolysis: The final step involves the hydrolysis of the ester group, typically under basic or acidic conditions, to yield this compound.

Role of Sulfonation and Fluorination in Targeted Synthesis of this compound

The key transformations in the synthesis of this compound are sulfonation and fluorination, which are effectively combined in the fluorosulfonylation step.

Sulfonation , in this context, refers to the introduction of the -SO₂F group onto the oxygen atom of the phenol (B47542). The electrophilic sulfur atom of sulfuryl fluoride is attacked by the nucleophilic phenoxide ion (formed by the deprotonation of 4-hydroxybenzoic acid or its ester). This reaction forms a new sulfur-oxygen bond, creating the fluorosulfate ester.

Fluorination is inherently part of the fluorosulfonylation agent, sulfuryl fluoride. The fluorine atom remains bonded to the sulfur throughout the reaction, resulting in the final fluorosulfate group (-OSO₂F). The high electronegativity of the fluorine atom significantly influences the reactivity of the sulfonyl group, making the fluorosulfate a good leaving group in subsequent reactions, a property that is leveraged in applications like SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

Innovative Synthetic Strategies and Reaction Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and scalable methods for the production of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies are being explored:

Alternative Fluorinating Agents: While sulfuryl fluoride is effective, it is a toxic gas. Research is ongoing to find safer, solid, or liquid fluorosulfonating agents.

Catalytic Methods: The development of catalytic methods that can facilitate the fluorosulfonylation reaction with higher efficiency and under milder conditions is a key area of interest.

Solvent Selection: The use of greener solvents, such as ionic liquids or even water, is being investigated to replace traditional volatile organic solvents.

High-Yield and Scalable Synthetic Protocols for this compound Production

For industrial applications, the development of high-yield and scalable synthetic protocols is paramount. Key considerations for achieving this include:

Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants is crucial to maximize the yield and purity of the product.

Process Intensification: The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes.

Purification Methods: Efficient and scalable purification techniques, such as crystallization or chromatography, are essential for obtaining high-purity this compound.

| Parameter | Condition | Effect on Yield and Scalability |

| Reactant | 4-Hydroxybenzoic acid, Sulfuryl Fluoride | Purity of starting materials is critical for high yield. |

| Base | Triethylamine, Pyridine, DBU | Choice of base affects reaction rate and side products. |

| Solvent | Dichloromethane, Acetonitrile (B52724), THF | Solvent choice influences solubility and reaction kinetics. |

| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity. |

| Pressure | Atmospheric or slightly elevated | Use of gaseous SO₂F₂ may require a closed system. |

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

When synthesizing derivatives of this compound from substituted 4-hydroxybenzoic acids, achieving high chemo- and regioselectivity is essential.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the primary chemoselective challenge is the selective fluorosulfonylation of the phenolic hydroxyl group in the presence of the carboxylic acid group. As mentioned, protecting the carboxylic acid as an ester is a common strategy to ensure this selectivity. Alternatively, careful selection of the base and reaction conditions can favor the reaction at the more nucleophilic phenoxide.

Advanced Spectroscopic and Analytical Characterization of 4 Fluorosulfonyloxybenzoic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition, confirming its molecular formula and identifying potential impurities. For 4-Fluorobenzoic acid, HRMS provides an exact mass measurement, which can be compared to the theoretical mass calculated from its molecular formula, C₇H₅FO₂. nist.gov

Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like benzoic acids. rsc.org In HRMS analysis, the high resolving power allows for the differentiation of compounds with very similar nominal masses, which is crucial for impurity profiling. Potential impurities in a sample of 4-Fluorobenzoic acid could arise from starting materials, by-products of the synthesis, or degradation products. For instance, in syntheses starting from 4-iodotoluene, residual starting material or other halogenated analogs could be present. rsc.org The accurate mass measurements provided by HRMS enable the confident identification of these and other unexpected impurities.

Table 1: Molecular Formula and Mass of 4-Fluorobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.1118 g/mol |

| CAS Registry Number | 456-22-4 |

Data sourced from NIST Chemistry WebBook. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is used to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Fluorobenzoic acid in DMSO-d₆ typically shows three main signals. chemicalbook.com A broad singlet in the downfield region (around 13.06 ppm) is characteristic of the acidic proton of the carboxylic acid group. The aromatic region displays two signals corresponding to the protons on the benzene (B151609) ring. The protons ortho to the carboxyl group (and meta to the fluorine) appear as a multiplet (a doublet of doublets) around 8.01 ppm. The protons meta to the carboxyl group (and ortho to the fluorine) appear as a triplet around 7.32 ppm. chemicalbook.com The coupling between the fluorine atom and the adjacent protons can also be observed.

Table 2: ¹H NMR Chemical Shifts for 4-Fluorobenzoic Acid

| Assignment | Chemical Shift (ppm) | Multiplicity | Solvent |

| -COOH | ~13.06 | s (broad) | DMSO-d₆ |

| Ar-H (ortho to -COOH) | ~8.01 | dd | DMSO-d₆ |

| Ar-H (meta to -COOH) | ~7.32 | t | DMSO-d₆ |

s = singlet, dd = doublet of doublets, t = triplet. Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of 4-Fluorobenzoic acid in DMSO provides further structural confirmation. chemicalbook.com The spectrum will show signals for the carbonyl carbon, the four distinct aromatic carbons (due to the fluorine substituent), and the carbon of the methyl group if present as an impurity. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts are influenced by the electron-withdrawing effects of the carboxyl and fluoro groups.

Table 3: ¹³C NMR Chemical Shifts for 4-Fluorobenzoic Acid

| Assignment | Chemical Shift (ppm) | Solvent |

| C=O | 166.85 | DMSO |

| C-F | 164.14 | DMSO |

| C (ortho to -COOH) | 132.61, 132.52 | DMSO |

| C (meta to -COOH) | 116.18, 115.96 | DMSO |

| C (ipso to -COOH) | 127.84, 127.81 | DMSO |

Data sourced from ChemicalBook. chemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For 4-Fluorobenzoic acid, the ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In a study of fluorobenzoates, the chemical shift for free p-fluorobenzoate was reported as 11.9 ppm relative to 20 mM NaF. nih.gov The chemical shifts in ¹⁹F NMR are often reported relative to a standard such as CFCl₃. For monofluorobenzene, a related compound, the chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu Long-range couplings between the fluorine and the aromatic protons (³JHF and ⁴JHF) can also be observed, providing further structural confirmation. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

In the IR spectrum of 4-Fluorobenzoic acid, characteristic absorption bands are observed. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-F stretching vibration typically appears in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. nist.govglobalscientificjournal.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and aromatic ring vibrations often give strong signals. The symmetric breathing mode of the benzene ring is a particularly strong and characteristic band in the Raman spectrum. The analysis of both IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.govrsc.org

Table 4: Key IR Absorption Bands for 4-Fluorobenzoic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1250-1000 | C-F stretch |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~3100-3000 | C-H stretch (aromatic) |

Data interpretation based on general IR correlation charts and spectra of similar compounds. nist.govdocbrown.info

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. units.it Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. For carboxylic acids like 4-Fluorobenzoic acid, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. nih.gov

Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of a material and can be used to identify different polymorphic forms. units.it A study on a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid revealed that the compound crystallizes in the monoclinic space group P2₁/c, with the crystal structure stabilized by N–H···O and O-H···O hydrogen bonds. eurjchem.com While this is a co-crystal, it demonstrates the typical interactions and crystallographic analysis performed on materials containing 4-Fluorobenzoic acid.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of 4-Fluorosulfonyloxybenzoic acid and for separating it from starting materials, byproducts, and degradants. Both gas and liquid chromatography coupled with mass spectrometry offer powerful, complementary capabilities for its characterization.

To overcome these limitations, derivatization of the carboxylic acid group is a mandatory step before GC-MS analysis. colostate.eduresearchgate.net This process converts the polar -COOH group into a less polar and more volatile ester, making the molecule amenable to vaporization and transit through the GC column. colostate.eduyoutube.com Several derivatization strategies are applicable.

Key Derivatization Strategies for GC-MS Analysis:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. colostate.eduyoutube.com This is a common and effective method for increasing volatility. youtube.com

Alkylation (Methylation): The use of reagents such as diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF₃·MeOH) can transform the carboxylic acid into its methyl ester. colostate.edunih.gov This approach is well-established for the analysis of various benzoic acids. nih.gov

Pentafluorobenzylation: This technique introduces a pentafluorobenzyl (PFB) group, creating a derivative with excellent electron-capturing properties, which can significantly enhance sensitivity in negative chemical ionization (NCI) mode.

Once derivatized, the resulting ester can be analyzed using a standard GC-MS system, typically equipped with a low-polarity capillary column (e.g., DB-5MS). nih.gov The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.

Table 1: Potential Derivatization Methods for GC-MS Analysis of this compound

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |

| Silylation | MSTFA, BSTFA | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. youtube.com |

| Methylation | BF₃·MeOH, Diazomethane | Methyl Ester | Well-established for carboxylic acids; stable derivative. colostate.edunih.gov |

| Benzylation | 4-t-butylbenzyl bromide | 4-t-butylbenzyl ester | Can produce characteristic high-intensity ions for MS detection. researchgate.net |

| Perfluoroalkylation | Diphenyl diazomethane | Diphenylmethyl ester | Rapid reaction; creates derivatives suitable for sensitive detection. acs.orgnih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the direct analysis and purity assessment of this compound. rsc.org Unlike GC-MS, LC-MS does not require the analyte to be volatile, thus eliminating the need for derivatization and avoiding potential thermal degradation. rsc.org The combination of HPLC's separation power with the high sensitivity and selectivity of mass spectrometry makes it ideal for quantitative analysis. rsc.org

For this compound, the presence of the carboxylic acid group makes it perfectly suited for analysis by electrospray ionization (ESI) in the negative ion mode. In solution, the carboxylic acid can easily deprotonate to form the [M-H]⁻ carboxylate anion, which is readily detected by the mass spectrometer. This provides a highly sensitive and specific method for quantification.

A typical LC-MS method would involve:

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 or phenyl-type column. shimadzu.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid to ensure good peak shape. nih.gov

Ionization: Electrospray Ionization (ESI) in negative mode ([M-H]⁻).

Detection: A single quadrupole or tandem mass spectrometer (MS/MS). Tandem MS can be used for even greater selectivity and for structural confirmation by analyzing fragment ions.

While the carboxylic acid provides a reliable handle for ionization, it is noteworthy that analyzing compounds containing only a sulfonyl fluoride (B91410) group by LC-MS can be challenging due to the lack of a readily ionizable site. acs.orgnih.gov In such cases, derivatization of the sulfonyl fluoride itself (e.g., with benzylamine) is required to introduce an ionizable tag. acs.orgnih.govacs.org However, this is not necessary for this compound due to its acidic proton.

Table 2: Typical LC-MS Parameters for Analysis of Aromatic Acids

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or Phenyl, 2.1-4.6 mm ID, 50-150 mm length | Separates the analyte from impurities based on hydrophobicity. shimadzu.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Ionization Mode | ESI Negative | Generates the [M-H]⁻ ion from the carboxylic acid group for detection. |

| MS Detection | Selected Ion Monitoring (SIM) of [M-H]⁻ or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. shimadzu.com |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Characterization

Thermal analysis techniques are crucial for understanding the material properties of this compound, specifically its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature. Aryl sulfonyl fluorides are known to be significantly more thermally stable than their corresponding sulfonyl chloride analogs due to the strength of the S-F bond. nih.gov Therefore, this compound is expected to exhibit high thermal stability, with decomposition likely occurring at a high temperature. The TGA curve would show a stable mass up to the onset of decomposition, followed by a sharp drop as the molecule breaks down into volatile fragments. The pyrolysis of related sulfonyl fluorides has been shown to proceed via radical reactions. unipd.it

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC analysis of this compound would identify its melting point (an endothermic peak) and any other solid-state phase transitions. This data is vital for determining the compound's purity, as impurities typically broaden the melting peak and lower the melting point. For a crystalline solid, the DSC thermogram would show a sharp endotherm at the melting point.

Table 3: Expected Thermal Events for this compound

| Technique | Expected Event | Information Gained |

| DSC | Sharp endothermic peak | Melting point (Tₘ), enthalpy of fusion (ΔHₘ), purity assessment. |

| TGA | Sharp mass loss at high temperature | Onset of decomposition (Tₔ), overall thermal stability. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Derived Systems

While this compound is a diamagnetic molecule and not directly detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, its sulfonyl fluoride functional group is highly relevant to the field of radical chemistry. EPR is a powerful technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov

Recent research has shown that sulfonyl fluoride precursors can be used to generate fluorosulfonyl radicals (FSO₂•) under visible-light photoredox conditions. nih.govrsc.orgnih.gov These highly reactive radicals can then participate in a variety of synthetic transformations, such as the functionalization of alkenes and alkynes. nih.govnih.gov In these studies, EPR spectroscopy, often combined with radical trapping experiments, serves as definitive proof for the generation of the transient fluorosulfonyl radical intermediate. nih.govrsc.org

Therefore, in systems derived from or related to this compound, where the sulfonyl fluoride moiety is induced to react via a single-electron transfer (SET) process, EPR would be the essential analytical tool to:

Confirm the generation of the FSO₂• radical. nih.gov

Study the kinetics and mechanism of radical formation.

Identify and characterize any subsequent radical adducts formed during the reaction.

The ability to convert a stable sulfonyl fluoride into a reactive radical intermediate under mild photocatalytic conditions represents a significant expansion of its synthetic utility, with EPR spectroscopy playing a key role in elucidating the underlying mechanisms. nih.gov

Advanced Microscopic Techniques (e.g., TEM, HRTEM, AFM) for Morphological Characterization of Related Materials

Advanced microscopy techniques are not typically used to visualize the molecule of this compound itself but are invaluable for characterizing the morphology of materials and surfaces created using this compound. The bifunctional nature of the molecule—with a carboxylic acid group at one end and a sulfonyl fluoride at the other—makes it an interesting building block for surface modification and materials science.

Atomic Force Microscopy (AFM) is particularly well-suited for this purpose. The carboxylic acid group can act as an anchor to bind the molecule to various substrates (e.g., metal oxides, mica), forming a self-assembled monolayer (SAM). rsc.orgnih.gov AFM can then be used in tapping mode to image the surface of this monolayer at the nanoscale without causing damage. mdpi.com Such an analysis would provide detailed information about:

Surface Morphology: Revealing the formation of molecular islands, the completeness of the monolayer, and the presence of any defects. mdpi.comresearchgate.net

Domain Structure: Identifying the size and distribution of ordered domains within the SAM.

Surface Roughness: Quantifying the smoothness of the functionalized surface.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) would be more applicable if this compound were used as a monomer or initiator in the synthesis of polymers or nanoparticles. For instance, if it were incorporated into a block copolymer that self-assembles into micelles, TEM could be used to visualize the size, shape, and distribution of these nanoscale structures. HRTEM could provide further detail on the crystalline nature of any resulting materials. The fluorinated group can also be useful for providing contrast in certain imaging modes.

These microscopic techniques are therefore essential for bridging the gap between molecular design and the macroscopic properties of the resulting materials and surfaces.

Reaction Mechanisms and Chemical Transformations Involving 4 Fluorosulfonyloxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety of 4-Fluorosulfonyloxybenzoic Acid

The carboxylic acid functional group is a cornerstone of organic chemistry, known for its ability to be converted into a wide array of derivatives.

The conversion of the carboxylic acid group of this compound into an ester can be readily achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com

The mechanism for Fischer esterification is a reversible process involving nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The key steps are:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. youtube.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. youtube.com

To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.com

Table 1: Common Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalytic amount, refluxing alcohol | A strong dehydrating agent, widely used. khanacademy.org |

| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through alcohol or solution in alcohol | Effective, but can be corrosive. masterorganicchemistry.com |

The carboxylic acid moiety can also be converted into amides. Direct amidation by reacting this compound with an amine is generally difficult and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction is typically facilitated by coupling agents or by first converting the carboxylic acid into a more reactive derivative like an acyl chloride or an anhydride.

A modern approach involves the use of catalysts that facilitate the direct condensation of carboxylic acids and amines. For instance, catalytic amounts of titanium tetrafluoride (TiF₄) have been shown to enhance the direct amidation of aromatic carboxylic acids in refluxing toluene, providing good to excellent yields of the corresponding amides. nih.gov

Table 2: Selected Methods for Amide Formation from Carboxylic Acids

| Method | Reagents | Description |

|---|---|---|

| Acyl Chloride Intermediate | Thionyl chloride (SOCl₂), Oxalyl chloride | The carboxylic acid is converted to a highly reactive acyl chloride, which then readily reacts with an amine. |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. |

| Direct Catalysis | Titanium Tetrafluoride (TiF₄) | Catalyzes the direct condensation of the carboxylic acid and amine. nih.gov |

Other derivatives, such as acid anhydrides and acyl halides, can also be synthesized from the carboxylic acid group using standard organic chemistry protocols.

Reactivity of the Sulfonyloxy Group (Sulfonate Ester)

The fluorosulfonyloxy group (-OSO₂F) is a sulfonate ester derivative. The sulfur atom in this group is highly electrophilic and susceptible to attack by nucleophiles.

Nucleophiles can attack the tetracoordinate sulfur atom of the sulfonyl group. These reactions generally proceed via a concerted Sɴ2-type mechanism. nih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, and the leaving group (in this case, the phenoxy part of the molecule) is displaced. Such substitutions at a stereogenic sulfur center typically occur with an inversion of configuration. nih.gov

A wide variety of nucleophiles can participate in this reaction, including halides, amines, and alkoxides, leading to the formation of new sulfonyl derivatives.

The sulfonyloxy group can undergo hydrolysis, where water acts as the nucleophile, or more generally, solvolysis, where the solvent molecule attacks the electrophilic sulfur center. youtube.com The hydrolysis of sulfamate (B1201201) esters, which are structurally related, has been shown to proceed through an associative Sɴ2(S) mechanism where water attacks the sulfur atom, leading to the cleavage of the S-O bond. rsc.org

The reaction can be influenced by pH. Under acidic conditions, the reaction proceeds with water acting as the nucleophile. rsc.org The general equation for hydrolysis is:

Ar-OSO₂F + H₂O → Ar-OH + FSO₃H

This reaction regenerates the phenol (B47542) (4-hydroxybenzoic acid in this context) and produces fluorosulfonic acid.

One of the most significant roles of sulfonate esters in organic chemistry is their function as excellent leaving groups in nucleophilic substitution reactions. The fluorosulfonyloxy group is an exceptionally good leaving group. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own. pressbooks.pub

The fluorosulfonate anion (FSO₃⁻) is the conjugate base of fluorosulfonic acid (FSO₃H), which is a superacid (an acid stronger than 100% sulfuric acid). This makes the fluorosulfonate anion an extremely weak base and, consequently, a highly stable and excellent leaving group, comparable to other well-known sulfonate leaving groups like triflate (OTf) and tosylate (OTs). pressbooks.pubyoutube.com

When this compound is used in reactions where the aromatic ring is the substrate, the -OSO₂F group can be displaced by a nucleophile in reactions such as nucleophilic aromatic substitution, although such reactions are generally challenging on an unactivated benzene (B151609) ring. A more common application would be in organometallic cross-coupling reactions where the sulfonate acts as the leaving group.

Table 3: Comparison of Leaving Groups by Conjugate Acid pKa

| Leaving Group | Name | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|---|

| FSO₃⁻ | Fluorosulfonate | FSO₃H | ~ -10 | Excellent |

| CF₃SO₃⁻ (OTf) | Triflate | CF₃SO₃H | ~ -14 | Excellent |

| TsO⁻ (OTs) | Tosylate | TsOH | ~ -2.8 | Excellent |

| I⁻ | Iodide | HI | ~ -10 | Good |

| Br⁻ | Bromide | HBr | ~ -9 | Good |

| Cl⁻ | Chloride | HCl | ~ -7 | Moderate |

| F⁻ | Fluoride (B91410) | HF | ~ 3.2 | Poor |

This table illustrates that the extremely low pKa of the conjugate acid of the fluorosulfonate group correlates with its excellent leaving group ability.

Reactivity of the Aromatic Ring System of this compound

The electronic nature of the substituents on the benzene ring profoundly influences its reactivity towards both electrophiles and nucleophiles. Both the carboxylic acid (-COOH) and the fluorosulfonyloxy (-OSO₂F) groups are powerful electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org Common examples include nitration, halogenation, and sulfonation. byjus.commasterorganicchemistry.com The rate and regioselectivity (the position on the ring where substitution occurs) of these reactions are controlled by the nature of the substituents already present on the ring.

In the case of this compound, both the carboxyl and fluorosulfonyloxy groups are deactivating meta-directors. wikipedia.org This means they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. wikipedia.org Consequently, harsher reaction conditions, such as the use of strong acids or higher temperatures, are generally required to drive these reactions to completion. wikipedia.org

The directing effect of these groups determines the position of substitution. A meta-director guides the incoming electrophile to the carbon atoms that are meta (at the 3 and 5 positions) relative to it. In this compound, the two groups are situated para to each other. This arrangement leads to a specific and predictable outcome for regioselectivity:

The carboxylic acid group at C-1 directs incoming electrophiles to the C-3 and C-5 positions.

The fluorosulfonyloxy group at C-4 also directs incoming electrophiles to the positions meta to it, which are the C-2 and C-6 positions.

Because both groups strongly deactivate the ring, substitution will preferentially occur at the positions that are meta to the most strongly deactivating group, but a mixture of products is possible. However, considering the combined deactivating influence, the positions at C-2 and C-6 (ortho to the carboxyl group and meta to the fluorosulfonyloxy group) and C-3 and C-5 (meta to the carboxyl group and ortho to the fluorosulfonyloxy group) are all significantly deactivated. The reaction's outcome would be influenced by the specific electrophile and reaction conditions, with steric hindrance also playing a potential role.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Electrophile | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | Nitronium ion (NO₂⁺) | 4-Fluorosulfonyloxy-3-nitrobenzoic acid |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ (or HSO₃⁺) | 2-Sulfo-4-fluorosulfonyloxybenzoic acid |

| Br₂/FeBr₃ (Bromination) | Bromonium ion (Br⁺) | 3-Bromo-4-fluorosulfonyloxybenzoic acid |

Note: The precise distribution of isomers would need to be determined empirically, but is predicted based on the directing effects of the functional groups.

For instance, in a nitration reaction using a mixture of nitric and sulfuric acid, the nitronium ion (NO₂⁺) electrophile is generated. byjus.commasterorganicchemistry.com This electrophile will attack the deactivated ring, most likely at the positions meta to the carboxyl group (C-3 or C-5), which are also ortho to the fluorosulfonyloxy group.

While the electron-rich nature of benzene rings typically makes them susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org The presence of strong electron-withdrawing groups on the aromatic ring is a key requirement for this reaction pathway. libretexts.org These groups must be positioned ortho or para to a suitable leaving group.

This compound is well-suited for SNAr reactions. The fluorosulfonyloxy group (-OSO₂F) is an excellent leaving group due to the ability of the resulting sulfonate anion to stabilize the negative charge. The aromatic ring is activated for nucleophilic attack at C-4 (the carbon bearing the -OSO₂F group) by two factors:

The strong electron-withdrawing nature of the -OSO₂F group itself.

The presence of the para-carboxyl group, which can stabilize the negatively charged intermediate through resonance.

The accepted mechanism for SNAr reactions proceeds in two steps:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, resulting in the substituted product.

A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the fluorosulfonyloxy group. For example, reaction with an amine (R₂NH) would yield a 4-(dialkylamino)benzoic acid derivative. The reaction is typically carried out in a polar aprotic solvent.

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. sciepub.com The carboxylic acid functionality of this compound makes it an ideal component for some of the most powerful MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org When this compound is used as the carboxylic acid component, it becomes integrated into the final product structure. The resulting molecule is a complex bis-amide that also features the versatile fluorosulfonyloxy group, which can be used for subsequent chemical modifications, such as in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Using this compound in this reaction yields a product where the 4-fluorosulfonyloxybenzoyl group is attached to the α-carbon of the newly formed amide.

The incorporation of the this compound moiety into these complex scaffolds in a single step represents a highly atom-economical and efficient synthetic strategy. The products of these reactions can serve as intermediates in cascade transformations , where the initial MCR product undergoes further intramolecular or intermolecular reactions. The presence of the reactive -OSO₂F handle allows for a sequential reaction, such as a nucleophilic aromatic substitution following the initial Ugi or Passerini reaction, to build even greater molecular complexity from simple starting materials.

Derivatization Strategies and Functionalization of 4 Fluorosulfonyloxybenzoic Acid for Enhanced Utility

Formation of Amides, Esters, and Other Carboxylic Acid Derivatives from 4-Fluorosulfonyloxybenzoic Acid

The carboxylic acid group of this compound is a versatile handle for the synthesis of a variety of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis and are used to modify the compound's physical, chemical, and biological properties.

Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

For this compound, the reaction would proceed as follows:

4-(FSO₂O)C₆H₄COOH + R'OH ⇌ 4-(FSO₂O)C₆H₄COOR' + H₂O

Recent advancements have introduced milder and more efficient methods. For instance, microwave-assisted esterification using N-fluorobenzenesulfonimide (NFSi) as a catalyst has been shown to be effective for various aryl carboxylic acids, reducing reaction times significantly. mdpi.com Other methods may involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride. The electronic nature of the substituents on the benzoic acid ring can influence the rate of esterification. Electron-withdrawing groups, such as the 4-fluorosulfonyloxy group, can affect the reactivity of the carboxylic acid. mdpi.com

Amide Formation: Amides are synthesized by reacting a carboxylic acid, or a more reactive derivative, with an amine. Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. A more common laboratory approach involves the use of coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate amide bond formation under mild conditions.

The general scheme for amide formation from this compound using a coupling agent is:

4-(FSO₂O)C₆H₄COOH + R'R''NH + Coupling Agent → 4-(FSO₂O)C₆H₄CONR'R'' + Byproducts

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(fluorosulfonyloxy)benzoyl chloride is highly reactive towards amines, readily forming the corresponding amide.

Table 2: Selected Reagents for Ester and Amide Synthesis from Carboxylic Acids

| Derivative | Reaction Type | Common Reagents/Catalysts |

|---|---|---|

| Ester | Fischer Esterification | H₂SO₄, TsOH, HCl masterorganicchemistry.com |

| Ester | Microwave-Assisted | N-fluorobenzenesulfonimide (NFSi) mdpi.com |

| Amide | Coupling Agent Mediated | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

Strategic Modifications Targeting the Sulfonyloxy Functionality of this compound

The fluorosulfonyloxy group (-OSO₂F) is a highly reactive functional group that can undergo nucleophilic substitution at the sulfur atom. This reactivity is the cornerstone of Sulfur Fluoride (B91410) Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions. nih.gov The sulfonyl fluoride moiety can react with a variety of nucleophiles, allowing for the covalent linkage of the 4-carboxybenzoyl sulfonate core to other molecules. acs.org

This transformation allows for the synthesis of a diverse range of sulfonates and sulfonamides. For example, reaction with alcohols or phenols in the presence of a base or catalyst yields the corresponding sulfonate esters. Similarly, reaction with primary or secondary amines affords sulfonamides. nih.gov

Ar-OSO₂F + Nu-H → Ar-OSO₂-Nu + HF

The reactivity of the S(VI)-F bond can be modulated by catalysts, such as Lewis bases or bifluoride salts, enabling these reactions to proceed under mild conditions. nih.gov This chemistry has been applied in various fields, including drug discovery, for the late-stage functionalization of complex molecules and for covalently targeting specific amino acid residues in proteins, such as tyrosine and lysine (B10760008). acs.org

Furthermore, the sulfonyl fluoride group can be coupled with carbon pronucleophiles to form aryl alkyl sulfones. rsc.orgrsc.org This SuFEx reaction expands the scope of possible modifications, allowing for the formation of C-S bonds under mild conditions. A diverse set of pronucleophiles, including esters, amides, and heteroarenes, have been shown to be effective in this transformation. rsc.org

Table 3: Examples of SuFEx Reactions with Aryl Sulfonyl Fluorides

| Nucleophile Type | Product Type | General Reaction |

|---|---|---|

| Alcohols/Phenols | Sulfonate Esters | Ar-SO₂F + R-OH → Ar-SO₂-OR |

| Amines | Sulfonamides | Ar-SO₂F + R₂NH → Ar-SO₂-NR₂ |

Heterocyclic Ring Formation Utilizing this compound Moieties as Building Blocks

Substituted benzoic acids are valuable starting materials for the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net The carboxylic acid functionality of this compound can be strategically employed in cyclization reactions to construct fused ring systems. While specific examples utilizing this compound are not extensively documented, general synthetic strategies for benzoic acid derivatives can be applied.

For instance, ortho-functionalized benzoic acids are common precursors for heterocycles. Although this compound is para-substituted, it is conceivable that additional functional groups could be introduced at the ortho position to facilitate cyclization. For example, a 2-acylbenzoic acid derivative could be used to synthesize phthalides, isoindolines, or phthalazinones. researchgate.netresearchgate.net

A hypothetical pathway could involve the transformation of the carboxylic acid into an intermediate that can react with another part of the molecule or with an external reagent to form a ring. For example, conversion of the carboxylic acid to an amide, followed by reaction with a suitably placed ortho substituent, could lead to the formation of a nitrogen-containing heterocycle. Similarly, reactions involving both the carboxylic acid and a second functional group on the benzene (B151609) ring can lead to the formation of various fused heterocyclic systems. The development of methods for synthesizing diverse heterocycles is a significant area of organic synthesis due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.netorganic-chemistry.orgnih.gov

Strategies for Introducing New Functional Groups into the this compound Scaffold

Introducing new functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. However, the success and regioselectivity of these reactions are governed by the electronic properties of the existing substituents: the carboxylic acid (-COOH) group and the fluorosulfonyloxy (-OSO₂F) group. wikipedia.org

Both the carboxylic acid group and the fluorosulfonyloxy group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. organicchemistrytutor.comunizin.org This means that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will proceed more slowly than on benzene itself and may require harsher reaction conditions. unizin.org

Furthermore, these groups act as meta-directors. organicchemistrytutor.commasterorganicchemistry.com When an electrophilic substitution reaction occurs on this compound, the incoming electrophile will predominantly add to the positions meta to both existing groups. In this case, the positions ortho to the carboxylic acid group (and meta to the fluorosulfonyloxy group) are the most likely sites of substitution.

Directing Effects of Substituents:

-COOH (Carboxylic Acid): Moderately deactivating, meta-director. organicchemistrytutor.com

-OSO₂F (Fluorosulfonyloxy): Strongly deactivating, meta-director due to the strong electron-withdrawing nature of the -SO₂F group.

Therefore, electrophilic substitution on this compound is expected to yield the 3-substituted derivative. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to produce 4-Fluorosulfonyloxy-3-nitrobenzoic acid. The deactivating nature of both substituents makes these reactions challenging, and careful optimization of reaction conditions would be necessary to achieve good yields.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -COOH | Electron-withdrawing | Deactivating (Moderate) | Meta |

| -OSO₂F | Electron-withdrawing | Deactivating (Strong) | Meta |

| -OH, -OR, -NH₂ | Electron-donating | Activating | Ortho, Para |

| -Alkyl | Electron-donating | Activating (Weak) | Ortho, Para |

| -NO₂, -CN, -SO₃H | Electron-withdrawing | Deactivating (Strong) | Meta |

Applications and Interdisciplinary Research Leveraging 4 Fluorosulfonyloxybenzoic Acid

Role in Advanced Organic Synthesis as a Versatile Synthetic Intermediate

In the realm of advanced organic synthesis, 4-Fluorosulfonyloxybenzoic acid serves as a highly adaptable synthetic intermediate. Its utility stems from the presence of two distinct and reactive functional groups, which can be addressed in a controlled and sequential manner. The carboxylic acid moiety participates in a wide array of classic transformations, including esterification, amidation, and conversion to acid chlorides. This allows for the covalent linkage of the benzoyl scaffold to various molecular fragments.

Simultaneously, the fluorosulfonyloxy (-OSO₂F) group is a key feature. This group is recognized as an excellent leaving group in nucleophilic substitution reactions. Its reactivity is instrumental in forming new carbon-heteroatom or carbon-carbon bonds. The presence of fluorine atoms enhances the electrophilicity of the sulfur atom, facilitating its departure. This dual reactivity makes the compound a valuable tool for constructing complex molecules where precise, stepwise assembly is required.

The broader class of fluorinated organic compounds, to which this compound belongs, has become essential in the development of pharmaceuticals and agrochemicals. solvay.com Fluorine's unique properties can significantly alter the biological activity and physicochemical characteristics of a molecule. solvay.com As an intermediate, this compound provides a pathway to introduce a functionalized, fluorinated aromatic ring into larger, more complex target molecules. Its role is analogous to other multi-functional fluorinated building blocks, such as 4-fluoro-3-nitrobenzoic acid, which are used to synthesize complex heterocyclic systems like benzimidazoles. ossila.com

Potential as a Precursor for Specialty Chemicals and Fine Chemicals

The value of this compound as a synthetic intermediate directly translates to its potential as a precursor for specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities, while specialty chemicals are valued for their specific function. This compound serves as a foundational element for both categories.

Its parent compound, 4-hydroxybenzoic acid, is already established as a significant platform intermediate for a variety of high-value products in the food, cosmetic, and pharmaceutical industries. nih.govresearchgate.net The conversion of the hydroxyl group in 4-hydroxybenzoic acid to a fluorosulfonyloxy group represents a strategic chemical modification. This transformation unlocks new synthetic routes that are not accessible from the parent phenol (B47542), thereby expanding the range of possible end products. These new derivatives can be tailored for high-performance applications, such as:

Pharmaceutical Ingredients: Introducing the fluorosulfonyloxy group or derivatives thereof can be a strategy in medicinal chemistry to create novel drug candidates with modified solubility, metabolic stability, or binding affinity.

Agrochemicals: A significant portion of crop protection products currently under development contain fluorine. solvay.com The use of precursors like this compound allows for the synthesis of new, potentially more effective and environmentally stable pesticides and herbicides.

Electronic Materials: Fluorinated compounds are often used in electronic applications for their stability and specific electronic properties. Derivatives of this compound could serve as precursors to liquid crystals or additives in advanced materials.

Integration in Materials Science and Engineering

The unique properties conferred by the fluorine atom make this compound and its derivatives attractive for the development of advanced materials.

Fluorinated polymers are a distinct class of materials known for their exceptional chemical resistance, thermal stability, and low coefficients of friction. mdpi.com this compound can be employed as a specialty monomer or a modifying agent in the creation of novel fluorinated polymers.

Its bifunctional nature allows for several design strategies:

The carboxylic acid can be modified to incorporate a polymerizable group, such as an acrylate (B77674) or a vinyl ether, creating a novel fluorinated monomer.

The compound can be used in polycondensation reactions (e.g., to form polyesters or polyamides), integrating the fluorosulfonyloxy-bearing phenyl ring directly into the polymer backbone.

The incorporation of this compound into a polymer structure is expected to impart a combination of desirable properties, as detailed in the table below.

Table 1: Potential Properties Imparted by this compound in Polymers

| Property Enhancement | Rationale | Potential Application |

| Thermal Stability | The high strength of the carbon-fluorine bond contributes to the overall thermal resilience of the polymer matrix. mdpi.com | High-temperature plastics, aerospace components. |

| Chemical Resistance | Fluorine atoms create a non-reactive sheath around the polymer chain, protecting it from chemical attack. mdpi.com | Chemical processing equipment, protective linings. |

| Hydrophobicity/Oleophobicity | The low surface energy of fluorinated compounds results in surfaces that repel water and oils. | Self-cleaning surfaces, stain-resistant textiles. |

| Dielectric Properties | The high electronegativity of fluorine can lead to low dielectric constants, making the materials suitable for use as insulators. | Microelectronics, high-frequency circuit boards. |

The structure of this compound is well-suited for the chemical modification of material surfaces. The carboxylic acid group can act as an effective anchor, forming strong bonds with a variety of substrates, particularly metal oxides on nanoparticles and flat surfaces. nih.govnih.gov

Once the molecule is tethered to a surface via its carboxylic acid "head," its fluorinated "tail" is exposed, dramatically altering the surface's properties. This strategy can be used to:

Create Superhydrophobic Surfaces: By grafting these molecules onto a textured surface, it is possible to achieve extreme water repellency.

Improve Biocompatibility: Surface modification of biomedical implants or drug delivery nanoparticles can be used to control interactions with biological systems. nih.govarxiv.org

Facilitate Self-Assembly: The anchored molecules can form well-ordered self-assembled monolayers (SAMs), providing a precise method for engineering surface functionality.

Table 2: Surface Modification Scheme

| Component | Role | Outcome |

| Substrate | The material to be modified (e.g., TiO₂, Fe₃O₄, PLGA nanoparticles). nih.govnih.gov | Base for functionalization. |

| Anchor Group | Carboxylic acid of the 4-FSOBA derivative. | Covalently or ionically bonds to the substrate surface. |

| Functional Tail | The fluorosulfonyloxy-phenyl group. | Imparts new properties like hydrophobicity or chemical resistance. |

Beyond forming the bulk of a material, this compound and its simple derivatives can be used as functional additives. Fluorinated organic compounds are increasingly being investigated as additives in high-performance systems like lithium-ion batteries. researchgate.net In these applications, they can act as flame retardants, film-forming agents on electrodes, or electrolyte stabilizers, enhancing both the safety and efficiency of the device. researchgate.net The thermal and electrochemical stability imparted by the fluorine content makes such molecules prime candidates for these demanding environments.

Applications in Supramolecular Chemistry and Molecular Recognition Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The defined geometry and distinct functional groups of this compound make it an interesting building block for designing complex, self-assembling architectures.

Predictable Hydrogen Bonding: The carboxylic acid group is a well-understood hydrogen bond donor and acceptor. It can reliably form dimeric structures or extended one-dimensional chains, which serve as a primary organizing motif.

Directional Interactions: The rigid benzene (B151609) ring provides a defined scaffold, while the polar and electron-withdrawing fluorosulfonyl group can participate in less common, but highly directional, non-covalent interactions such as dipole-dipole and halogen bonding.

Molecular Recognition: The specific arrangement of these functional groups can be used to create a "recognition site" or cavity that selectively binds to other molecules (guests). This is the basis of host-guest chemistry, which has applications in sensing, catalysis, and separations. The principles are similar to those used in larger, well-established host molecules like calixarenes, which can also be functionalized with fluorine to create specific binding pockets. researchgate.net

By programming the non-covalent interactions of this compound, chemists can guide its assembly into predictable, higher-order structures, paving the way for the bottom-up fabrication of novel functional materials and molecular devices.

Computational and Theoretical Investigations of 4 Fluorosulfonyloxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of molecules. For 4-fluorosulfonyloxybenzoic acid, these calculations would reveal the interplay between the electron-withdrawing fluorosulfonyl group and the carboxyl group on the aromatic ring.

Electronic Structure: Computational studies on similar sulfonyl-containing compounds suggest that the bonding within the sulfonyl group is highly polarized. researchgate.net The sulfur atom exhibits a significant positive partial charge, while the oxygen and fluorine atoms are strongly electronegative. This polarization is a key determinant of the molecule's reactivity. The traditional depiction of the sulfonyl group with an expanded octet on sulfur has been challenged by computational analyses, which favor a model of highly polar covalent bonds (S⁺-O⁻) augmented by hyperconjugative interactions, without significant d-orbital participation. researchgate.net

The fluorosulfonyl group (-SO₂F) is a powerful electron-withdrawing group, which would significantly influence the electronic structure of the benzene (B151609) ring. This electron withdrawal would decrease the electron density on the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. The carboxylic acid group (-COOH), while deactivating, is less electron-withdrawing than the fluorosulfonyl group. The combined effect of these two groups would be a complex pattern of electron distribution across the molecule.

A representative table of computed geometric parameters for a related aryl sulfonyl fluoride (B91410), derived from computational studies, is presented below to illustrate the type of data that would be obtained for this compound.

Table 1: Representative Computed Geometric Parameters for an Aryl Sulfonyl Fluoride.

| Parameter | Computed Value |

|---|---|

| S-O Bond Length | ~1.43 Å |

| S-F Bond Length | ~1.57 Å |

| S-C (aryl) Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| O-S-F Bond Angle | ~108° |

Reaction Mechanism Elucidation via Computational Chemistry Approaches for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving transformations of this compound. The fluorosulfonyl group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability and specificity. nih.govoup.com

SuFEx-type Reactions: Computational studies on SuFEx reactions have shown that they can proceed through different mechanisms depending on the nucleophile and reaction conditions. acs.org For instance, the reaction of a sulfonyl fluoride with an amine has been computationally modeled as an Sₙ2-type reaction. acs.org DFT calculations can map the reaction pathway, identifying transition states and intermediates, and thereby determine the activation energy barrier. The presence of a base as a co-reactant has been shown to significantly lower this barrier by increasing the nucleophilicity of the amine. acs.org

For this compound, the carboxylic acid group could potentially act as an intramolecular catalyst or participate in the reaction, a hypothesis that could be rigorously tested through computational modeling.

Other Transformations: The carboxylic acid group can undergo typical reactions such as esterification or amidation. Computational studies could model these reactions to understand the influence of the electron-withdrawing fluorosulfonyloxy group on the reactivity of the carboxyl moiety. It is expected that the strong inductive effect of the -OSO₂F group would increase the acidity of the carboxylic acid proton and enhance the electrophilicity of the carboxyl carbon.

A representative table summarizing computed activation energies for a model SuFEx reaction is provided below.

Table 2: Computed Activation Energies for a Model SuFEx Reaction (Methanesulfonyl fluoride with Methylamine).

| Reaction Condition | Computed Activation Energy (kJ/mol) |

|---|---|

| Gas Phase | ~130 |

| With Tertiary Amine Base | ~103 |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly of Related Compounds

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. While no specific MD simulations for this compound are available, studies on related compounds like linear alkylbenzene sulfonates and polystyrene sulfonate offer valuable parallels. nih.govacs.org

Intermolecular Interactions: MD simulations of this compound in a solvent, such as water, would reveal the nature of its intermolecular interactions. The polar sulfonyl and carboxyl groups would be expected to form strong hydrogen bonds with water molecules. The aromatic ring could participate in π-π stacking interactions with other molecules. Hirshfeld surface analysis, often coupled with computational studies, can help to visualize and quantify these non-covalent interactions. nih.govmdpi.com

Self-Assembly: Given its amphiphilic nature, with a polar head (carboxyl and fluorosulfonyloxy groups) and a nonpolar aromatic ring, this compound might exhibit self-assembly in solution. MD simulations could predict the formation of micelles or other aggregates. Studies on similar sulfonated molecules have successfully used MD to investigate their behavior at interfaces and their tendency to form structured assemblies. nih.govresearchgate.netresearchgate.net

Structure-Reactivity Relationship Prediction Through In Silico Modeling of this compound

In silico modeling can be used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). For this compound and its derivatives, these models could predict their reactivity and other properties based on their molecular descriptors.

Predicting Reactivity: The reactivity of the sulfonyl fluoride group is influenced by both steric and electronic factors. acs.org Computational approaches can quantify these effects. For example, the electrophilicity of the sulfur atom can be correlated with the calculated electrostatic potential at the nucleus. By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the aromatic ring) and calculating these descriptors, a predictive model for its reactivity in SuFEx-type reactions could be developed.

Correlation with Biological Activity: If this compound or its derivatives were to be investigated for biological activity, for example as enzyme inhibitors, in silico modeling would be invaluable. nih.gov Molecular docking simulations could predict the binding mode and affinity of these compounds to a target protein. The sulfonyl fluoride moiety is known to act as a covalent warhead, reacting with nucleophilic residues like lysine (B10760008) or tyrosine in protein binding sites. acs.orgnih.gov Computational docking and MD simulations can help in the rational design of such covalent inhibitors. acs.org

A representative table of molecular descriptors that could be used in a QSAR study is shown below.

Table 3: Representative Molecular Descriptors for In Silico Modeling.

| Descriptor | Description |

|---|---|

| LogP | Octanol-water partition coefficient, indicating hydrophobicity. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to electronic reactivity. |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential on the molecule's surface. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Q & A

Q. What are the common laboratory-scale synthesis methods for 4-Fluorosulfonyloxybenzoic acid?

A standard approach involves diazotization of 4-aminobenzoic acid using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt, followed by reaction with sulfur tetrafluoride (SF₄) under controlled conditions. This two-step method ensures efficient introduction of the fluorosulfonyl group . Key considerations include maintaining low temperatures (0–5°C) during diazotization to prevent premature decomposition and using anhydrous conditions for SF₄ reactions to avoid hydrolysis side reactions.

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) for assessing purity (>98% is typical for research-grade material).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to verify substituent positions and absence of impurities.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹ for the fluorosulfonyl group).

- Mass Spectrometry (MS) for molecular weight validation (theoretical: 204.18 g/mol) .

Advanced Research Questions

Q. What reaction pathways dominate when this compound reacts with nucleophiles?

The fluorosulfonyl group (-SO₂F) is highly electrophilic, enabling substitution reactions with amines, alcohols, or thiols. For example:

- Amine Substitution : Reacting with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 25–60°C yields sulfonamide derivatives.

- Hydrolysis : In aqueous basic conditions (pH >10), the compound hydrolyzes to 4-sulfobenzoic acid. Controlling pH and temperature is critical to avoid over-hydrolysis or side reactions .

Q. How do steric and electronic effects influence the reactivity of this compound in synthetic applications?

- Steric Effects : The fluorosulfonyl group’s bulkiness can hinder nucleophilic attack at the ortho position, favoring para-substitution in aromatic systems.